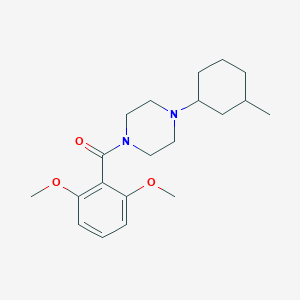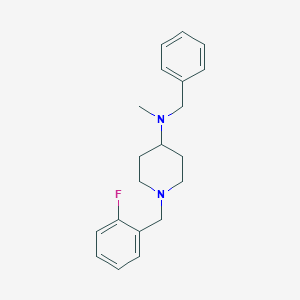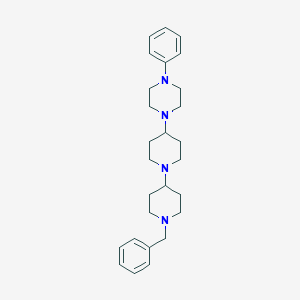![molecular formula C24H33N3OS B247609 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine involves its binding to specific receptors in the brain, including the serotonin receptor and the dopamine receptor. This binding leads to the modulation of neurotransmitter activity, which can have a therapeutic effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of mood, and the reduction of anxiety and depression symptoms. Additionally, this compound has been shown to have neuroprotective properties, which can help protect the brain from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine in lab experiments is its ability to modulate neurotransmitter activity, which can help researchers better understand the underlying mechanisms of anxiety and depression. However, one of the limitations of using this compound in lab experiments is its potential for toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine in scientific research. One potential direction is the development of new therapeutic agents based on the structure of this compound. Additionally, further research is needed to better understand the underlying mechanisms of this compound's therapeutic effects and to identify potential new applications for this compound. Finally, future research should focus on optimizing the synthesis method for this compound to improve its purity and yield.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The synthesis method of this compound involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-[4-(methylsulfanyl)benzyl]piperidin-4-amine. This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter activity and the reduction of anxiety and depression symptoms. Future research should focus on developing new therapeutic agents based on the structure of this compound and optimizing the synthesis method for this compound.
Synthesis Methods
The synthesis of 1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-[4-(methylsulfanyl)benzyl]piperidin-4-amine in the presence of a suitable catalyst. The resulting product is purified through a series of chromatographic techniques to obtain pure this compound.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine has been the subject of several scientific studies due to its potential therapeutic properties. One of the significant applications of this compound is its use in the treatment of anxiety and depression. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, which can help alleviate symptoms of anxiety and depression.
Properties
Molecular Formula |
C24H33N3OS |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C24H33N3OS/c1-28-24-6-4-3-5-23(24)27-17-15-26(16-18-27)21-11-13-25(14-12-21)19-20-7-9-22(29-2)10-8-20/h3-10,21H,11-19H2,1-2H3 |
InChI Key |
SJZCJEYYOCPIIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)SC |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)
![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)


![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
